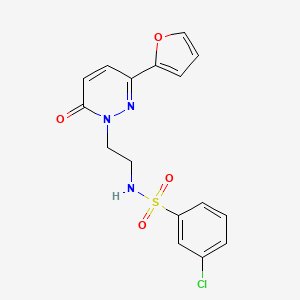

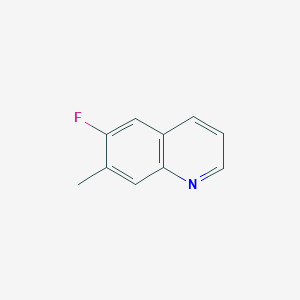

![molecular formula C19H21NO4S B2510573 2-(3-phénoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate d'éthyle CAS No. 446838-70-6](/img/structure/B2510573.png)

2-(3-phénoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H21NO4S and its molecular weight is 359.44. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale et développement de médicaments

Les dérivés du thiophène ont retenu l'attention des chimistes médicinaux comme composés potentiellement biologiquement actifs. Ils servent de blocs de construction pour la conception de médicaments avancés aux effets divers. Voici quelques applications notables :

Propriétés anticancéreuses : Les dérivés du 2-(3-phénoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate d'éthyle ont démontré une activité anticancéreuse . Les chercheurs continuent d'explorer leur potentiel en thérapie anticancéreuse.

Effets anti-inflammatoires : Les molécules à base de thiophène présentent des propriétés anti-inflammatoires, ce qui en fait des candidats précieux pour le développement de médicaments . Ces composés peuvent aider à combattre les maladies inflammatoires.

Agents antimicrobiens : Les dérivés du thiophène, y compris notre composé d'intérêt, possèdent une activité antimicrobienne . Ils pourraient contribuer à lutter contre les infections bactériennes et fongiques.

Électronique organique et semi-conducteurs

Les composés contenant du thiophène jouent un rôle crucial dans l'électronique organique. Voici comment :

Transistors à effet de champ organiques (OFET) : Le système cyclique du thiophène contribue au développement des OFET, qui sont des composants essentiels dans les écrans flexibles et les appareils électroniques .

Diodes électroluminescentes organiques (OLED) : Les matériaux à base de thiophène trouvent des applications dans les OLED, améliorant leur efficacité et leurs performances .

Inhibition de la corrosion

Les dérivés du thiophène, y compris notre composé, servent d'inhibiteurs de corrosion en chimie industrielle et en science des matériaux . Ils protègent les métaux de la dégradation causée par les facteurs environnementaux.

Agents complexants métalliques

La structure de notre composé suggère qu'il pourrait agir comme un agent complexant métallique, facilitant la liaison et la coordination des ions métalliques.

Bloqueurs des canaux sodiques dépendants du voltage : Certains composés à base de thiophène, tels que l'articaine, présentent cette propriété . L'articaine est utilisée comme anesthésique dentaire en Europe.

Propriétés anti-athéroscléreuses : Certaines molécules contenant du thiophène peuvent contribuer à prévenir l'athérosclérose .

Conclusion

Le this compound est prometteur dans divers domaines, de la médecine à la science des matériaux. Sa structure et ses propriétés uniques en font un sujet fascinant pour la recherche et le développement en cours. Si vous souhaitez des informations complémentaires ou avez des questions spécifiques, n'hésitez pas à nous les poser ! 😊

Mécanisme D'action

Target of Action

Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Thiophene derivatives are known to have a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects .

Propriétés

IUPAC Name |

ethyl 2-(3-phenoxypropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-2-23-19(22)17-14-9-6-10-15(14)25-18(17)20-16(21)11-12-24-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODWIQINMYDDMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-amino-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indoline-3,4'-quinoline]-3'-carbonitrile](/img/structure/B2510496.png)

![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride](/img/structure/B2510497.png)

![4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2510499.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2510506.png)

![3-(4-Fluorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2510508.png)

![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2510510.png)

![Ethyl 4-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2510511.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2510512.png)